molecular formula C26H22ClN3O3S B2431693 N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 893786-54-4

N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2431693
CAS No.: 893786-54-4
M. Wt: 491.99
InChI Key: HNBGYLHRHLTUDR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis techniques have been utilized to create novel derivatives similar to the requested compound, showcasing potent antibacterial properties. A study demonstrated the synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which were tested for in-vitro antibacterial activity against various microorganisms, indicating the potential for developing new antibacterial agents (Borad et al., 2015).

Anti-inflammatory and Anticonvulsant Activities

Research on thiazolidine-2,4-dione derivatives, including structures related to the compound of interest, has shown significant inhibitory activity on the production of pro-inflammatory markers. For example, certain derivatives have demonstrated superior efficacy to conventional anti-inflammatory drugs in inhibiting inflammatory enzymes and mediators in cell-based assays, suggesting their use in treating inflammatory diseases (Ma et al., 2011). Another study focused on the anticonvulsant evaluation of indoline derivatives, indicating the potential for developing novel treatments for epilepsy (Nath et al., 2021).

Molecular Docking and Drug Design

Design-based synthesis and molecular docking analyses have been conducted on indole acetamide derivatives, highlighting their potential as anti-inflammatory drugs. These studies involve geometrical optimization and interaction energy studies, providing insights into the drug's binding efficiency and mechanism of action (Al-Ostoot et al., 2020).

Antitumor Activity

Compounds bearing structural similarities to the requested molecule have been synthesized and evaluated for their antitumor activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, which could be indicative of potential antitumor properties (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-10-11-20(12-17(16)2)30-24(32)15-34-26(30)21-8-3-4-9-22(21)29(25(26)33)14-23(31)28-19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBGYLHRHLTUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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